

Application Notes and Protocols for High-Throughput Screening Assays Using RH 795

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RH 795

Cat. No.: B1148119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 795 is a fast-response, potentiometric styryl dye widely utilized for functional imaging of neuronal activity and for high-throughput screening (HTS) of ion channel modulators. As a voltage-sensitive dye, **RH 795** partitions into the cell membrane and exhibits changes in its fluorescence intensity in response to alterations in the transmembrane potential. This property makes it an invaluable tool for drug discovery, enabling the rapid and sensitive screening of large compound libraries for their effects on ion channels and other targets that influence cellular electrical activity.

These application notes provide detailed protocols for the use of **RH 795** in HTS assays, with a focus on identifying modulators of voltage-gated sodium channels. The methodologies, data presentation, and workflow diagrams are designed to guide researchers in establishing robust and reliable screening campaigns.

Principle of the Assay

The **RH 795**-based membrane potential assay is a fluorescence-based functional assay. The dye's fluorescence is dependent on the electrical potential across the cell membrane. When an ion channel is activated, the flow of ions alters the membrane potential (depolarization or hyperpolarization). This change in voltage causes a corresponding change in the fluorescence intensity of **RH 795**, which can be measured using a fluorescence plate reader. Inhibitors or

activators of the ion channel will modulate this fluorescence signal, allowing for the identification of "hit" compounds.

Data Presentation

Table 1: Properties of RH 795

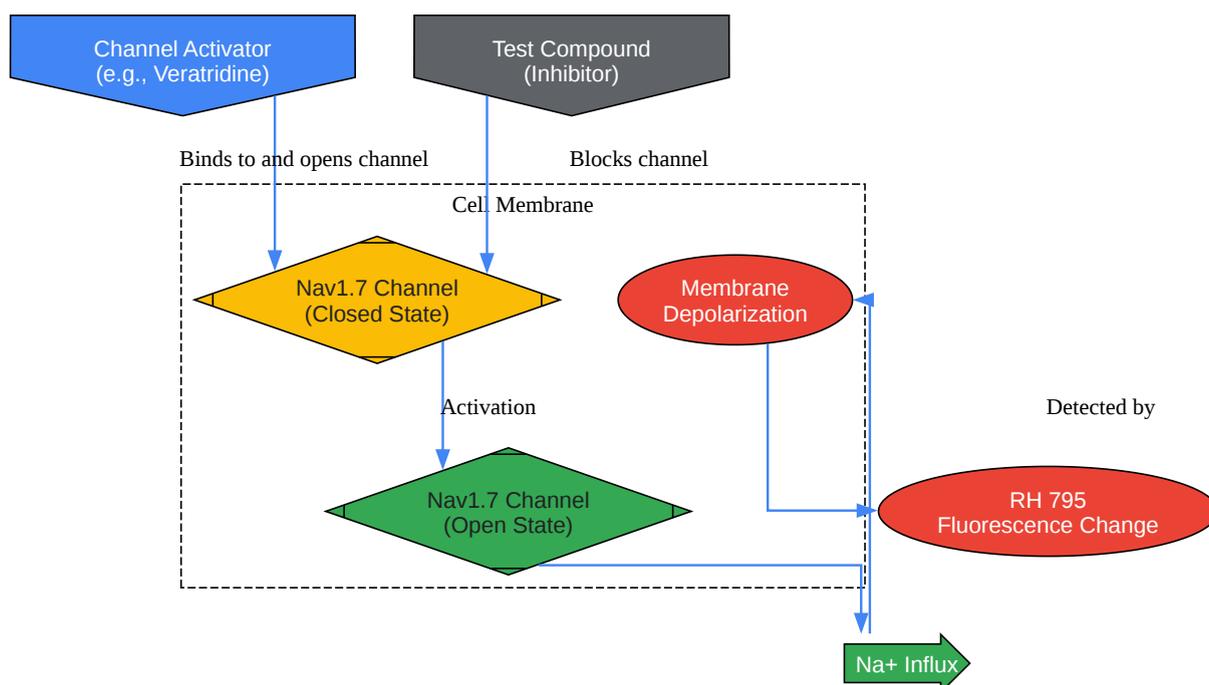
Property	Value	Reference
Dye Type	Fast-response potentiometric styryl dye	[1]
Excitation (in Methanol)	~530 nm	[1]
Emission (in Methanol)	~712 nm	[1]
Solubility	Water	[1]
Primary Application	Functional imaging of neurons, High-Throughput Screening	[1]

Table 2: Representative HTS Assay Performance Metrics

Parameter	Value	Description
Z'-Factor	≥ 0.5	A statistical measure of assay quality, with a value ≥ 0.5 indicating an excellent assay for HTS.
Signal-to-Background (S/B) Ratio	> 5	The ratio of the signal from the positive control to the signal from the negative control.
Coefficient of Variation (%CV)	$< 15\%$	A measure of the variability of the assay signal.
Plate Format	96-, 384-, or 1536-well	Amenable to high-density formats for screening large compound libraries.

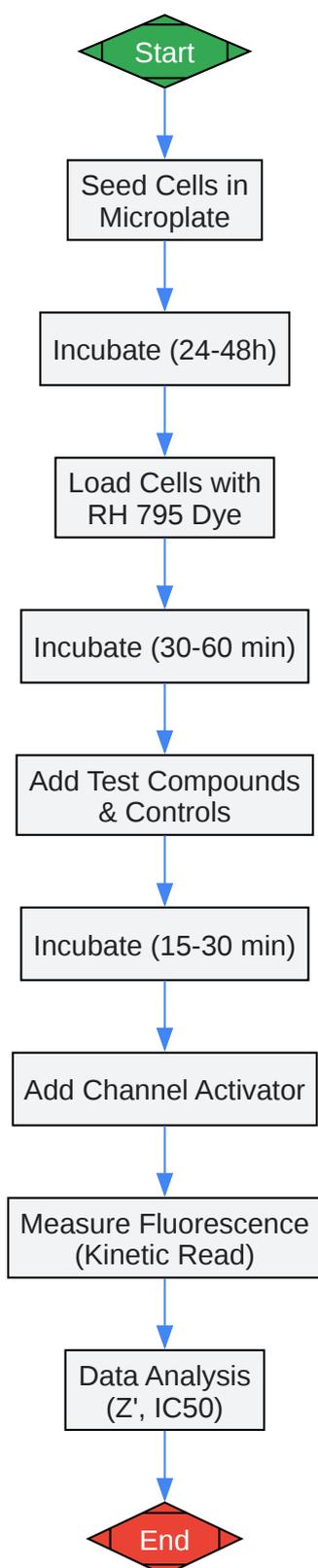
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of a voltage-gated sodium channel (Nav1.7) targeted in a screening assay and the general experimental workflow for an **RH 795**-based HTS campaign.



[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of a Nav1.7 channel assay.



[Click to download full resolution via product page](#)

Figure 2: General HTS workflow using **RH 795**.

Experimental Protocols

Protocol 1: HTS Assay for a Voltage-Gated Sodium Channel (e.g., Nav1.7) in a Stable Cell Line

This protocol is a representative example for screening inhibitors of a voltage-gated sodium channel, such as Nav1.7, stably expressed in a host cell line (e.g., HEK293 or CHO cells).

Materials:

- HEK293 cells stably expressing the target ion channel
- Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- **RH 795** stock solution (1-10 mM in DMSO)
- Channel activator (e.g., Veratridine) stock solution (in DMSO)
- Positive control (known inhibitor of the target channel)
- Negative control (DMSO)
- 384-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities

Procedure:

- Cell Plating:
 - Harvest and resuspend cells in culture medium to the desired density.
 - Dispense 25 μ L of the cell suspension into each well of a 384-well plate.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.

- Dye Loading:
 - Prepare the **RH 795** loading solution by diluting the stock solution in Assay Buffer to the final working concentration (typically 1-10 μM).
 - Gently remove the culture medium from the cell plate and add 25 μL of the **RH 795** loading solution to each well.
 - Incubate the plate at room temperature, protected from light, for 30-60 minutes.
- Compound Addition:
 - Prepare compound plates by diluting test compounds, positive control, and negative control (DMSO) in Assay Buffer.
 - Add 5 μL of the compound solutions to the corresponding wells of the cell plate.
 - Incubate at room temperature for 15-30 minutes.
- Fluorescence Measurement:
 - Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for **RH 795** (e.g., Ex: 530 nm, Em: 712 nm).
 - Place the cell plate in the reader and initiate a kinetic read.
 - After a baseline reading of 5-10 seconds, add 10 μL of the channel activator solution (e.g., Veratridine at a final concentration that elicits ~80% of the maximal response, EC_{80}).
 - Continue the kinetic read for 60-120 seconds to capture the full fluorescence response.
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) for each well.
 - Normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.

- Calculate the Z'-factor for each plate to assess assay quality.
- For "hit" compounds, perform dose-response experiments to determine the IC₅₀ value.

Protocol 2: Assay Validation and Quality Control

Robust assay validation is critical before initiating a full HTS campaign.

Procedure:

- Reagent Stability:
 - Assess the stability of the **RH 795** loading solution and the channel activator solution over the duration of the planned screening experiment.
- DMSO Tolerance:
 - Determine the highest concentration of DMSO that does not significantly affect the assay performance.
- Assay Window and Z'-Factor Determination:
 - On multiple plates, include a sufficient number of positive and negative control wells (e.g., 16-32 wells of each).
 - Run the assay as described in Protocol 1.
 - Calculate the Z'-factor using the formula: $Z' = 1 - (3 * (\sigma_p + \sigma_n)) / |\mu_p - \mu_n|$ where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls, respectively.
 - An assay with a Z'-factor ≥ 0.5 is considered suitable for HTS.

Conclusion

RH 795 is a versatile and robust voltage-sensitive dye that is well-suited for high-throughput screening of ion channel modulators. The provided protocols offer a framework for developing and validating sensitive and reliable membrane potential assays. By carefully optimizing assay

parameters and implementing rigorous quality control measures, researchers can effectively utilize **RH 795** to identify novel lead compounds for drug discovery programs targeting ion channels and other membrane proteins that influence cellular electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening Assays Using RH 795]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148119#rh-795-for-high-throughput-screening-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com